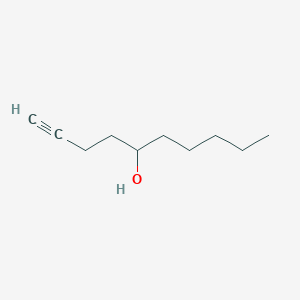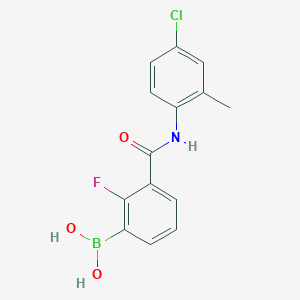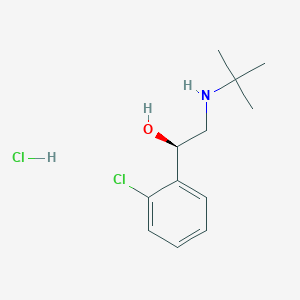
(1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its specific stereochemistry and functional groups, which contribute to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzaldehyde and tert-butylamine.
Formation of Intermediate: The initial step involves the condensation of 2-chlorobenzaldehyde with tert-butylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired (1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or alcohols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the chlorophenyl ring.
Wissenschaftliche Forschungsanwendungen
(1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition or receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of active pharmaceutical ingredients.
Wirkmechanismus
The mechanism of action of (1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s specific stereochemistry and functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R)-2-(tert-butylamino)-1-(2-fluorophenyl)ethanol
- (1R)-2-(tert-butylamino)-1-(2-bromophenyl)ethanol
- (1R)-2-(tert-butylamino)-1-(2-methylphenyl)ethanol
Uniqueness
(1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol;hydrochloride is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. The specific stereochemistry also plays a crucial role in its reactivity and interactions with molecular targets.
Eigenschaften
Molekularformel |
C12H19Cl2NO |
|---|---|
Molekulargewicht |
264.19 g/mol |
IUPAC-Name |
(1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C12H18ClNO.ClH/c1-12(2,3)14-8-11(15)9-6-4-5-7-10(9)13;/h4-7,11,14-15H,8H2,1-3H3;1H/t11-;/m0./s1 |
InChI-Schlüssel |
RSLNRVYIRDVHLY-MERQFXBCSA-N |
Isomerische SMILES |
CC(C)(C)NC[C@@H](C1=CC=CC=C1Cl)O.Cl |
Kanonische SMILES |
CC(C)(C)NCC(C1=CC=CC=C1Cl)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


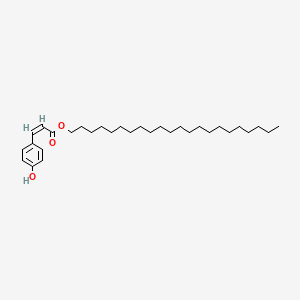

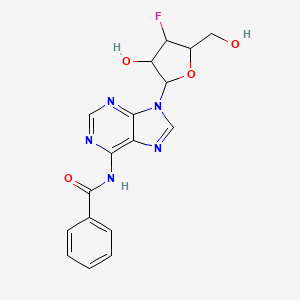
![Benzenepropanoyl chloride, I+/--[(1-naphthalenylsulfonyl)amino]-](/img/structure/B13402183.png)
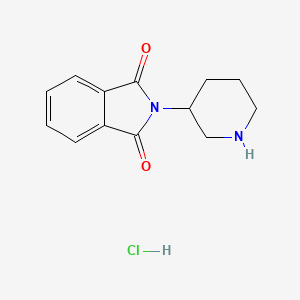
![(4S,5R,6R)-3-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13402192.png)
![Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpent-1-enyl)cyclopentyl]hept-5-enoate](/img/structure/B13402198.png)
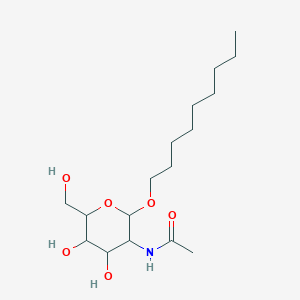
![tert-butyl N-[2-[(Z)-[5-hydroxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]carbamate](/img/structure/B13402214.png)
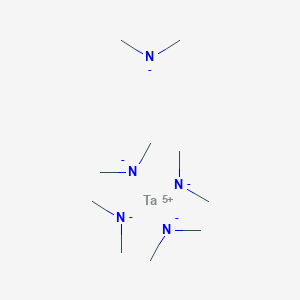
![(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylbutanoic acid](/img/structure/B13402221.png)
![(5Z)-5-[(3aR,6aR)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B13402223.png)
